p-Fluoro Prasugrel-d4 (hydrochloride)
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Overview
Description
p-Fluoro Prasugrel-d4 (hydrochloride) is a deuterated form of p-Fluoro Prasugrel, which is a positional isomeric impurity of the antiplatelet agent, Prasugrel. This compound is primarily used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications and commercial production of Prasugrel .
Preparation Methods
The synthesis of p-Fluoro Prasugrel-d4 (hydrochloride) involves the incorporation of deuterium atoms into the p-Fluoro Prasugrel molecule. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including deuterium exchange reactions . Industrial production methods are designed to ensure high purity and yield, adhering to stringent regulatory guidelines .
Chemical Reactions Analysis
p-Fluoro Prasugrel-d4 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
p-Fluoro Prasugrel-d4 (hydrochloride) is used extensively in scientific research, including:
Chemistry: It is used in the development and validation of analytical methods, particularly in the study of drug metabolism and pharmacokinetics.
Biology: It is used in the study of biological pathways and mechanisms of action of antiplatelet agents.
Medicine: It is used in the development of new therapeutic agents and in the quality control of existing drugs.
Industry: It is used in the commercial production of Prasugrel and related compounds.
Mechanism of Action
p-Fluoro Prasugrel-d4 (hydrochloride) exerts its effects by inhibiting platelet activation and aggregation. It is a prodrug that requires enzymatic transformation in the liver to its active metabolite, which irreversibly binds to P2Y12 type ADP receptors on platelets. This prevents the activation of the GPIIb/IIIa receptor complex, thereby inhibiting ADP-mediated platelet activation and aggregation .
Comparison with Similar Compounds
p-Fluoro Prasugrel-d4 (hydrochloride) is unique due to its deuterated form, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include:
Prasugrel: The parent compound, used as an antiplatelet agent.
Clopidogrel: Another antiplatelet agent with a similar mechanism of action.
Ticlopidine: An older antiplatelet agent with a similar mechanism of action.
These compounds share similar therapeutic uses but differ in their chemical structure, pharmacokinetics, and side effect profiles.
Properties
Molecular Formula |
C20H21ClFNO3S |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
[5-[2-cyclopropyl-2-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(9-8-17(15)26-18)19(20(24)14-2-3-14)13-4-6-16(21)7-5-13;/h4-7,10,14,19H,2-3,8-9,11H2,1H3;1H/i4D,5D,6D,7D; |
InChI Key |
VORROWWIWNJHRE-OAIJHCBKSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(C(=O)C2CC2)N3CCC4=C(C3)C=C(S4)OC(=O)C)[2H])[2H])F)[2H].Cl |
Canonical SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=C(C=C3)F)C(=O)C4CC4.Cl |
Origin of Product |
United States |
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